molecular formula C15H13N3O4 B5723309 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide

2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5723309
M. Wt: 299.28 g/mol
InChI Key: YWYHVLQYXSIGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNBC is a white to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 338.32 g/mol.

Mechanism of Action

The exact mechanism of action of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is not well understood, but it is believed to interact with specific enzymes and proteins in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide possesses anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to exhibit high catalytic activity in various reactions, making it a promising candidate for use in catalysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is its high purity and stability, making it easy to handle and use in lab experiments. However, one limitation of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide, including:
1. Further investigation of the mechanism of action of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide to better understand its biological effects.
2. Development of new drugs based on 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide for the treatment of inflammatory and tumor-related diseases.
3. Exploration of the use of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide in the synthesis of novel organic materials with unique properties.
4. Investigation of the potential use of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide in catalysis for various reactions.
In conclusion, 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is a promising chemical compound with potential applications in various fields. Its unique properties and biological effects make it a promising candidate for the development of new drugs, materials, and catalytic systems. Further research is needed to fully understand the mechanism of action of 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide and to explore its potential applications in different fields.

Synthesis Methods

2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step reaction process involving the reaction of 2-methylbenzimidazole with 4-nitrobenzoyl chloride and triethylamine. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been used as a building block for the synthesis of novel organic materials with unique properties. In catalysis, 2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols.

properties

IUPAC Name

[(Z)-[amino-(2-methylphenyl)methylidene]amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)14(16)17-22-15(19)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHVLQYXSIGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

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